Levothyroxine sodium monohydrate, commonly referred to as levothyroxine (L-T4), is a synthetic form of the thyroid hormone thyroxine (T4) and is widely used in the treatment of hypothyroidism. It is biochemically and physiologically indistinguishable from endogenous T4 and is the standard-of-care treatment for patients with an underactive thyroid gland27. The prevalence of hypothyroidism and the use of levo
LSM is synthesized through the partial dehydration of LSP. This transformation occurs under controlled conditions of reduced water vapor pressure. Studies have shown that LSM forms when LSP is exposed to relative humidity ranging from 15% to 90% at 40°C []. A more rapid dehydration occurs at 40°C and 0% relative humidity for 3 hours, resulting in the formation of LSM [].
LSM exhibits a higher propensity for chemical degradation compared to LSP. Acidic excipients commonly used in pharmaceutical formulations have been shown to induce measurable disproportionation of LSP, leading to the formation of levothyroxine (free acid) []. This chemical instability is exacerbated in the presence of excipients such as lactose monohydrate, microcrystalline cellulose, and croscarmellose sodium, resulting in significant chemical decomposition of LSP [].
LSM is a crystalline solid that exhibits distinct physical and chemical properties compared to LSP. Its hygroscopic nature makes it susceptible to moisture absorption, which can further promote its degradation []. Furthermore, the microenvironmental acidity within pharmaceutical formulations can significantly impact the chemical stability of LSM, accelerating its degradation into levothyroxine (free acid) [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9